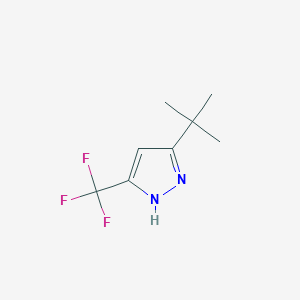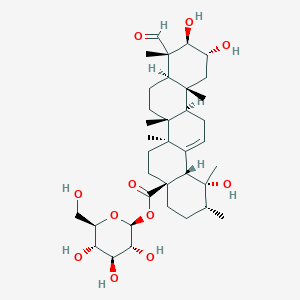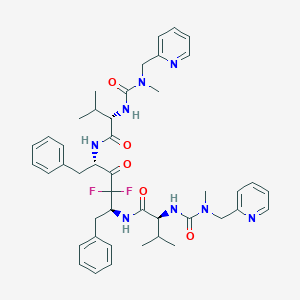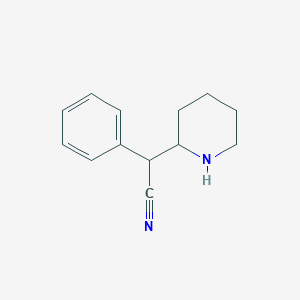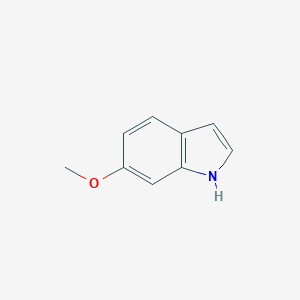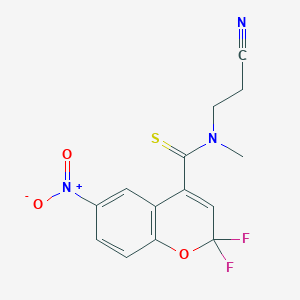
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide, also known as CDM-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CDM-1 is a chromene-based compound that has shown promising results in scientific research studies, particularly in the fields of cancer research and neuroscience.
作用机制
The mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is not fully understood. However, studies have suggested that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its anti-cancer effects by inhibiting the activity of a protein called tubulin. Tubulin is essential for cell division and is a target for many anti-cancer drugs. N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may also induce apoptosis in cancer cells by activating certain cellular pathways.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may enhance the activity of certain enzymes that are involved in cellular energy production.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can induce apoptosis, inhibit cell division, and reduce tumor growth and metastasis. In the brain, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and inflammation, and prevent neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its potent anti-cancer and neuroprotective properties. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide. One area of interest is the development of new formulations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide and its potential applications in other fields, such as infectious disease research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide in humans.
合成方法
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can be synthesized using a relatively simple and straightforward method. The synthesis involves the reaction of 2,2-difluoro-4-nitrobenzaldehyde with N-methylthiourea in the presence of sodium methoxide. The resulting product is then reacted with ethyl cyanoacetate to obtain N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide.
科学研究应用
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to inhibit tumor growth and metastasis in animal models.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has shown potential as a neuroprotective agent. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
属性
CAS 编号 |
152661-13-7 |
|---|---|
产品名称 |
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide |
分子式 |
C15H13F2N3O3S |
分子量 |
339.32 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C14H11F2N3O3S/c1-18(6-2-5-17)13(23)11-8-14(15,16)22-12-4-3-9(19(20)21)7-10(11)12/h3-4,7-8H,2,6H2,1H3 |
InChI 键 |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
规范 SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
同义词 |
KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



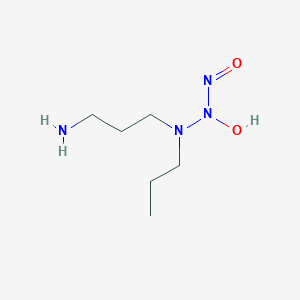

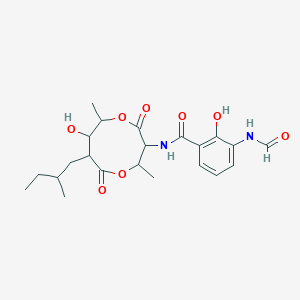
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

